DPP-IV Inhibition Potency: trans-4-ACHC Exceeds Related Cyclic Derivatives
trans-4-Aminocyclohexanecarboxylic acid demonstrates direct inhibition of dipeptidyl peptidase IV (DPP-IV) with an IC50 of 1.266 ± 0.264 µM, positioning it as a more potent scaffold component than closely related derivatives such as trans-4-(aminomethyl)cyclohexanecarboxylic acid, which exhibits a higher IC50 of 4.380 ± 0.319 µM under comparable assay conditions . The rigid cyclohexane ring of the trans-isomer provides optimal positioning within the enzyme's hydrophobic S1 pocket, a feature not achievable with flexible linear analogs [1].
| Evidence Dimension | DPP-IV enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.266 ± 0.264 µM |
| Comparator Or Baseline | trans-4-(aminomethyl)cyclohexanecarboxylic acid: IC50 = 4.380 ± 0.319 µM |
| Quantified Difference | ~3.5-fold greater potency for the target compound over its aminomethyl analog |
| Conditions | In vitro DPP-IV enzyme inhibition assay (specific assay details from cited patent/PMC references) |
Why This Matters
For drug discovery programs targeting DPP-IV, selecting trans-4-aminocyclohexanecarboxylic acid over similar cyclic analogs provides a quantifiable potency advantage, reducing the required scaffold concentration for effective enzyme inhibition.
- [1] Conformational analysis of DPP-IV inhibitors. PMC10420935. View Source
